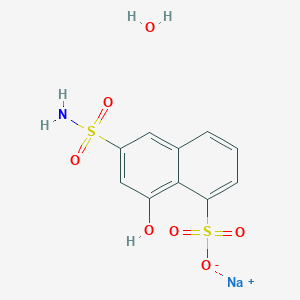
potassium 4-amino-5-hydroxy-1-naphthalenesulfonate
Vue d'ensemble
Description
Potassium 4-amino-5-hydroxy-1-naphthalenesulfonate, also known as AHNS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AHNS is a water-soluble molecule that has been used in biochemical research as a fluorescent probe, and it has also been investigated for its potential use as a drug delivery system. In
Mécanisme D'action
Potassium 4-amino-5-hydroxy-1-naphthalenesulfonate binds to proteins and nucleic acids through electrostatic and hydrophobic interactions. When potassium 4-amino-5-hydroxy-1-naphthalenesulfonate is bound to a protein or DNA, it emits a fluorescent signal that can be detected using a fluorescence microscope or spectroscopy. The mechanism of action of potassium 4-amino-5-hydroxy-1-naphthalenesulfonate as a drug delivery system involves the conjugation of potassium 4-amino-5-hydroxy-1-naphthalenesulfonate to a drug molecule, which is then targeted to specific cells or tissues. The drug is released from the potassium 4-amino-5-hydroxy-1-naphthalenesulfonate molecule once it reaches its target, allowing for precise drug delivery.
Biochemical and Physiological Effects:
potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has been shown to have minimal toxicity and does not cause any significant biochemical or physiological effects in vitro or in vivo. It has been used in several studies involving live cells and animal models, and no adverse effects have been reported.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has several advantages for use in lab experiments. It is water-soluble and can be easily added to cell culture media or buffer solutions. It is also a fluorescent probe, which makes it easy to detect and quantify. However, potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has some limitations, including its relatively low fluorescence quantum yield and its potential to bind non-specifically to proteins and nucleic acids.
Orientations Futures
There are several future directions for research involving potassium 4-amino-5-hydroxy-1-naphthalenesulfonate. One potential application is its use as a drug delivery system for cancer therapy. potassium 4-amino-5-hydroxy-1-naphthalenesulfonate could be conjugated to a chemotherapy drug and targeted to cancer cells, allowing for more precise drug delivery and reduced side effects. Another potential application is its use as a biosensor for detecting specific proteins or nucleic acids in biological samples. potassium 4-amino-5-hydroxy-1-naphthalenesulfonate could be modified to bind specifically to a target molecule, allowing for sensitive and specific detection. Overall, potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has significant potential for use in various scientific research applications and warrants further investigation.
Applications De Recherche Scientifique
Potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has been used extensively in biochemical research as a fluorescent probe due to its ability to bind to proteins and nucleic acids. It has been used to study protein-protein interactions, DNA-protein interactions, and protein-ligand interactions. potassium 4-amino-5-hydroxy-1-naphthalenesulfonate has also been investigated for its potential use as a drug delivery system, as it can be conjugated to various drugs and targeted to specific cells or tissues.
Propriétés
IUPAC Name |
potassium;4-amino-5-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.K/c11-7-4-5-9(16(13,14)15)6-2-1-3-8(12)10(6)7;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAOUBCOZQOKRD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)N)S(=O)(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8KNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5338243 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834336.png)

![4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834345.png)
![4-{[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy}-2(1H)-quinolinone](/img/structure/B3834347.png)

![7-(allyloxy)-4,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B3834355.png)


![N-[5-(anilinosulfonyl)-2-methylphenyl]acetamide](/img/structure/B3834377.png)


![4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B3834410.png)